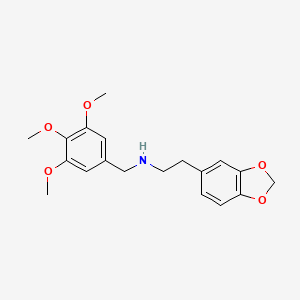![molecular formula C13H20N2O3S B4576644 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4576644.png)
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide
Overview
Description
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DMXAA and has been studied extensively for its potential applications in cancer treatment.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds with structures similar to "2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide," focusing on their potential applications in various fields, including materials science and pharmaceuticals. For example, the study of novel polyamides and polyimides based on noncoplanar methyl substitution demonstrates the importance of structural modification in achieving desirable material properties such as solubility, thermal stability, and mechanical strength (Liaw, Huang, & Chen, 2006).
Antimicrobial Activity
Compounds carrying the sulfonamide moiety, similar to the one in the query compound, have been evaluated for their antimicrobial activity. A notable study synthesized a series of derivatives to assess their efficacy against a range of bacteria and fungi, revealing promising antimicrobial properties that could lead to new therapeutic agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Disease Treatment
Analogous compounds have been identified as potential enzyme inhibitors with therapeutic applications in diseases such as diabetes. The development of dipeptidyl peptidase IV (DPP-4) inhibitors exemplifies the role of such compounds in creating effective treatments for type 2 diabetes, highlighting the therapeutic potential of targeted enzyme inhibition (Edmondson et al., 2006).
Material Science Applications
The exploration of sulfobetaine copolymers, incorporating zwitterionic and hydrophobic components, has opened new avenues in material science, particularly in developing antifouling surfaces and biomedical devices. The synthetic approach involving postpolymerization modification of poly(pentafluorophenyl acrylate) showcases the versatility and potential of these materials for a broad range of applications (Woodfield, Zhu, Pei, & Roth, 2014).
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-12(13(14)16)15(19(4,17)18)11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBILTMYDZZXFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4576565.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4576570.png)
![2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4576585.png)
![8-[3-(1-azepanyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4576586.png)
![N-(2,3-dichlorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4576610.png)

![N-[2-(cyclohexylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4576619.png)
![5-(5-chloro-2-thienyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4576620.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576634.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4576652.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4576658.png)
![N-[2-(tert-butylthio)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4576665.png)

